1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

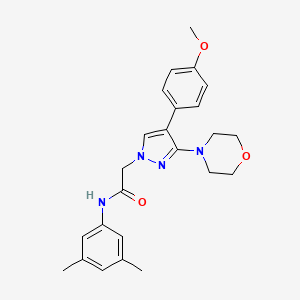

1H-Pyrazole-4-carboximidamide is a chemical compound that falls within the broader class of pyrazole derivatives. These compounds are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and they often exhibit a wide range of biological activities, making them of interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, 1H-pyrazole-3-carboxamide was synthesized from the corresponding acid chloride and 2,3-diaminopyridine, yielding a good product yield of 69% . Another approach involved the reaction of pyrazolines with activated alkynes under neat conditions, leading to unexpected ring opening and the formation of 1H-pyrazole-4,5-dicarboxylates . Additionally, a parallel synthesis method was developed for 1H-pyrazolo[3,4-d]pyrimidines using condensation of N-pyrazolylamides and nitriles, which allowed for rapid generation of molecular diversity .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the structure of a novel pyrazole derivative was confirmed by X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The crystal structure of another pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, 1H-pyrazole carboxylates were synthesized using Vilsmeier reagent and exhibited antimicrobial activity . Pyrazolopyrimidines and Schiff bases were obtained from reactions with acetylacetone and arylidenemalononitriles or isatin and selected aldehydes, respectively, and some of these compounds showed antitumor activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal and molecular structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds, and the compound exhibited three-dimensional supramolecular self-assembly . The antioxidant properties of a pyrazole derivative were evaluated through DPPH and hydroxyl radical scavenging methods, indicating potential for biological applications . Additionally, 1H-pyrazole-1-carboxamidines were prepared as inhibitors of nitric oxide synthase, with some compounds showing competitive inhibition .

科学研究应用

晶体结构分析

确定了五种1H-吡唑-1-甲酰胺与不同无机酸的盐的晶体结构 . PyCA质子化途径的理论计算表明,在所研究的晶体中存在的阳离子形式在能量上是有利的 .

振动光谱分析

通过分析振动光谱来评估晶体中氢键网络的强度 . 根据[ (HPyCA) 2 Cl 4] 2–离子以及潜在能量分布分析的理论计算,对谱带进行了归属 .

胺的胍化

1H-吡唑-1-甲酰胺盐酸盐已被用于胺的胍化 . 该过程涉及引入胍基,这是许多合成步骤中的关键步骤 .

肽合成

该化合物也已被用于肽合成 . 肽是氨基酸的短链,对许多生物过程至关重要,其合成是生物化学研究的关键方面 .

双胍基胆固醇衍生物的合成

1H-吡唑-1-甲酰胺盐酸盐已被用于双胍基胆固醇衍生物的合成 . 这些衍生物在医药和材料科学等多个领域具有潜在的应用 .

胍化中空纤维膜的制备

1H-吡唑-1-甲酰胺盐酸盐的另一个应用是在制备胍化中空纤维膜 . 这些膜在过滤和分离过程中具有潜在的用途 .

药物合成

1H-吡唑-1-甲酰胺已被用于合成药物,如扎那米韦,一种甲型和乙型流感病毒药物 . 它成功地用于在合成过程的最后一步引入胍基 .

病毒蛋白酶抑制剂的合成

Boc保护的PyCA是合成登革热病毒和西尼罗河病毒蛋白酶抑制剂的胍化试剂 . 这突出了该化合物在抗病毒药物开发中的潜力 .

作用机制

Target of Action

1H-Pyrazole-4-carboximidamide primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C in humans . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

It is known to interact with its targets, potentially leading to changes in their function . For instance, in the context of fungicides, it has been suggested that the compound exhibits high affinity with the Succinate Dehydrogenase (SDH) protein through hydrogen bond and π – π stacking interactions .

Biochemical Pathways

It is known that succinate dehydrogenase inhibitors, a class of fungicides to which this compound may belong, can block the energy synthesis of pathogens by targeting sdh to inhibit mitochondrial electron transfer between succinate and ubiquinone . This system is critical for oxygen-sensing and has been a significant target for developing fungicides .

Result of Action

Some studies suggest that certain pyrazole-4-carboxamides can exhibit significant inhibition against certain fungi, indicating potential antifungal activity .

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that pyrazole derivatives play a significant role in various biochemical reactions . They are often used in drug synthesis studies, forming the core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .

Cellular Effects

Some pyrazole derivatives have shown significant antimicrobial and antioxidant activities . These compounds have demonstrated growth inhibitory activity and remarkable antioxidant activity compared to standard antioxidants .

Molecular Mechanism

The molecular mechanism of 1H-Pyrazole-4-carboximidamide is not well-established due to the lack of comprehensive studies. It is known that pyrazole derivatives can undergo a variety of reactions, including [3 + 2] cycloaddition reactions, which are often used in the synthesis of bioactive compounds .

Temporal Effects in Laboratory Settings

It is known that pyrazole-4-carboxylic acids, which are structurally similar to 1H-Pyrazole-4-carboximidamide, exhibit solid-state proton transfer (SSPT) and tautomerism .

Metabolic Pathways

Pyrazole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that pyrazole derivatives can interact with various transporters and binding proteins .

属性

IUPAC Name |

1H-pyrazole-4-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-4(6)3-1-7-8-2-3/h1-2H,(H3,5,6)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYGOGLQIFYMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![1-[4-Oxo-3-pentyl-2-(pyridin-4-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2525845.png)

![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2525847.png)

![6-(3-Fluorophenyl)-2-[1-(2-phenylethylsulfonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2525848.png)

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B2525851.png)